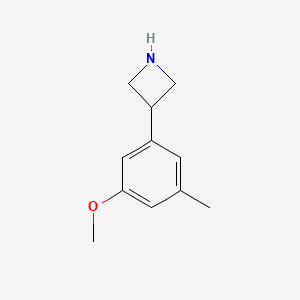

3-(3-Methoxy-5-methylphenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-(3-methoxy-5-methylphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-8-3-9(10-6-12-7-10)5-11(4-8)13-2/h3-5,10,12H,6-7H2,1-2H3 |

InChI Key |

QONGYTNEMHWVIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 3-(3-Methoxy-5-methylphenyl)azetidine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxy-5-methylphenyl)azetidine

Foreword: The Strategic Value of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the molecule's intrinsic properties dictate its fate. Before a compound can exert a therapeutic effect, it must navigate the complex biological milieu—a journey governed by its physicochemical characteristics. For novel scaffolds like this compound, a thorough understanding of these properties is not merely academic; it is the foundational blueprint for rational drug design, enabling researchers to predict and optimize absorption, distribution, metabolism, and excretion (ADME). The azetidine ring, a strained four-membered heterocycle, is an increasingly popular bioisostere that can enhance metabolic stability and improve key molecular properties.[1] This guide provides a comprehensive analysis of the essential physicochemical attributes of this compound, blending theoretical principles with actionable, field-proven experimental protocols.

Molecular Identity and Structural Attributes

The first step in any chemical investigation is to establish a clear and unambiguous molecular identity. This compound combines a polar, basic azetidine core with a substituted aromatic side chain, suggesting a molecular profile with potential for nuanced biological interactions.

Molecular Structure:

Table 1: Core Molecular Identifiers

| Identifier | Value | Rationale & Source |

| IUPAC Name | This compound | Systematically derived from the chemical structure. |

| Molecular Formula | C₁₁H₁₅NO | Calculated based on atomic composition. |

| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula. |

| Canonical SMILES | CC1=CC(C2CNC2)=CC(OC)=C1 | Computationally generated structural line notation. |

| InChI Key | (Predicted) | A hashed representation of the InChI string, unique to the molecule. |

| CAS Number | Not available in searched literature. | This specific substitution pattern may represent a novel chemical entity. |

Critical Physicochemical Properties and a Priori Assessment

The journey of a drug from administration to its target is a cascade of physicochemical events. Here, we dissect the three most critical parameters—solubility, lipophilicity, and ionization state—and provide robust protocols for their experimental determination.

Aqueous Solubility: The Gateway to Bioavailability

Expert Insight: Poor aqueous solubility is a primary cause of failure in drug development. A compound must dissolve to be absorbed. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution and is useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is the gold standard for later-stage development.[2]

Predicted Solubility: Given the aromatic ring, the parent compound is expected to have low to moderate aqueous solubility. The basic azetidine nitrogen, however, suggests that solubility will be highly pH-dependent, increasing significantly at lower pH values where the amine is protonated.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the most reliable for determining equilibrium solubility.[3]

Causality: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. This ensures the measured concentration represents the true maximum solubility under the specified conditions (e.g., temperature, pH).

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials containing a buffer of known pH (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is critical to ensure equilibrium is reached.[3]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration allows the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

-

Validation: The presence of undissolved solid in the vials after equilibration confirms that a saturated solution was achieved.

Workflow Diagram: Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (LogP): Balancing Permeability and Solubility

Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key determinant of membrane permeability and overall ADME properties.[6][7] The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the standard metric. While the traditional shake-flask method is viable, HPLC-based methods are faster and require less material, making them ideal for drug discovery settings.[8][9]

Predicted LogP: The molecule possesses both a lipophilic phenyl group and a polar azetidine ring. The methoxy and methyl groups add to the lipophilicity. A calculated LogP is likely to be in the range of 2-3, suggesting good potential for membrane permeability.

Experimental Protocol: LogP Determination by RP-HPLC

Causality: This method leverages the principle that a compound's retention time on a reverse-phase (RP) HPLC column (with a non-polar stationary phase) correlates with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately interpolated.[9]

Step-by-Step Methodology:

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Calibration: Prepare a set of 5-7 calibration standards with well-established LogP values spanning a relevant range (e.g., 0 to 5).

-

Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R).

-

Calibration Curve Construction: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to generate a calibration equation (LogP = m * t_R + c).

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the system to determine its retention time.

-

LogP Calculation: Use the retention time of the test compound and the calibration equation to calculate its LogP value.

Workflow Diagram: HPLC-Based LogP Determination

Caption: Workflow for LogP Determination via RP-HPLC.

Ionization Constant (pKa): The pH-Dependent Switch

Expert Insight: The pKa value defines the pH at which a compound is 50% ionized. For this compound, the secondary amine in the azetidine ring is basic and will be protonated at physiological pH.[10] The pKa dictates the charge state of the molecule in different biological compartments (e.g., stomach vs. intestine), which profoundly impacts solubility, absorption, and target engagement.[6][11] The pKa of unsubstituted azetidine's conjugate acid is 11.29[10]; substitution typically lowers this value.

Estimated pKa: The pKa of the azetidine nitrogen is estimated to be in the range of 8.5 - 9.5. This means at physiological pH (~7.4), a significant portion of the molecules will exist in their protonated, charged form, enhancing aqueous solubility.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where the compound is half-neutralized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solvent, typically a water/methanol or water/DMSO co-solvent system to ensure initial solubility.

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

-

Acid Titration: Since the compound is basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.

-

Curve Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Advanced software can determine the pKa by analyzing the first or second derivative of the titration curve.

Spectroscopic Profile for Structural Verification

Spectroscopic data provides the "fingerprint" of a molecule, essential for confirming its identity, structure, and purity. While experimental data for this specific molecule is not publicly available, a reliable profile can be predicted based on its constituent functional groups and data from analogous structures.[12]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons: Multiple signals between δ 6.5-7.0 ppm. - Azetidine Protons: Complex multiplets between δ 3.5-4.5 ppm. - Methoxy (OCH₃) Protons: A sharp singlet around δ 3.8 ppm. - Methyl (CH₃) Protons: A sharp singlet around δ 2.3 ppm. - Amine (NH) Proton: A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals between δ 110-160 ppm. - Azetidine Carbons: Signals between δ 40-60 ppm. - Methoxy Carbon: Signal around δ 55 ppm. - Methyl Carbon: Signal around δ 21 ppm. |

| Mass Spec. (ESI+) | - Monoisotopic Mass: 177.1154 Da - [M+H]⁺: Predicted m/z 178.1226 - [M+Na]⁺: Predicted m/z 200.1046 |

| FT-IR | - N-H Stretch: ~3350 cm⁻¹ (secondary amine) - C-H Stretch (Aromatic): ~3000-3100 cm⁻¹ - C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹ - C-O Stretch (Ether): ~1250 cm⁻¹ and ~1040 cm⁻¹ |

A Plausible Synthetic Pathway

Understanding the synthesis of a compound is crucial for anticipating potential impurities and scaling up production. A likely approach to this compound would involve the reaction of a key intermediate with a protected azetidine precursor.

Diagram: Generalized Synthetic Approach

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sciforum.net [sciforum.net]

- 3. scispace.com [scispace.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 8. longdom.org [longdom.org]

- 9. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 10. Azetidine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of methoxy-methylphenyl azetidine derivatives

An In-depth Technical Guide to the Molecular Weight and Formula Determination of Methoxy-Methylphenyl Azetidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of novel methoxy-methylphenyl azetidine derivatives. Azetidines, as four-membered nitrogen-containing heterocycles, are crucial motifs in medicinal chemistry due to their unique structural features that can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] The precise determination of molecular weight and formula is a foundational step in the drug discovery pipeline, ensuring the identity, purity, and integrity of a synthesized compound. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, presenting an integrated analytical workflow that leverages High-Resolution Mass Spectrometry (HRMS), Elemental Analysis (EA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from these orthogonal techniques, researchers can establish a self-validating system for the unambiguous structural elucidation of this important class of molecules.

The Azetidine Core in Modern Drug Discovery

Azetidine derivatives have emerged as highly attractive scaffolds for the design of new bioactive molecules.[1] Their high ring strain and sp3-rich character confer a conformational rigidity that can lead to improved receptor selectivity and metabolic stability.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1][2] The methoxy-methylphenyl substituent introduces further complexity and potential for nuanced biological activity, making the precise characterization of these derivatives a critical task. Accurate determination of the molecular formula and weight is the first step in confirming a successful synthesis and is a prerequisite for all subsequent biological and toxicological evaluations.

Fundamentals of Methoxy-Methylphenyl Azetidine Isomerism

The core structure of a methoxy-methylphenyl azetidine derivative consists of an azetidine ring attached to a phenyl ring, which is substituted with one methoxy (-OCH₃) group and one methyl (-CH₃) group. While all positional isomers share the same molecular formula and nominal mass, their distinct substitution patterns on the phenyl ring can lead to different chemical properties and biological activities.

The molecular formula for any methoxy-methylphenyl azetidine derivative is C₁₁H₁₅NO .

-

Azetidine: C₃H₇N

-

Phenyl group (as a substituent): -C₆H₅

-

Substitution: Attaching the azetidine and phenyl rings, and then adding a methoxy and a methyl group to the phenyl ring results in the formula C₁₁H₁₅NO.

The determination of the exact molecular weight, however, requires high-precision measurements that account for the mass of the most stable isotopes of each element.

Diagram: General Structure of Methoxy-Methylphenyl Azetidine

Caption: General structure showing the azetidine and substituted phenyl rings.

Table 1: Molecular Weight of Methoxy-Methylphenyl Azetidine (C₁₁H₁₅NO)

| Parameter | Value | Justification |

| Molecular Formula | C₁₁H₁₅NO | Based on atomic composition. |

| Nominal Mass | 177 Da | Sum of the integer masses of the most abundant isotopes (C=12, H=1, N=14, O=16). |

| Monoisotopic Mass | 177.115364 Da | Sum of the exact masses of the most abundant isotopes. This is the value targeted in High-Resolution Mass Spectrometry. |

Core Analytical Techniques for Structural Verification

An integrated approach using multiple analytical techniques is essential for the unambiguous determination of a molecule's identity. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the cornerstone for determining the molecular weight and elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For instance, while C₁₁H₁₅NO and a potential impurity like C₁₀H₁₃N₃O might both have a nominal mass of 177 Da, their exact masses (177.1154 vs. 177.1059) are easily distinguished by HRMS. Electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺, providing a direct measurement of the molecular weight.[3][4]

Elemental Analysis (EA)

Causality: Elemental analysis, specifically combustion analysis, provides the quantitative percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic compound.[5][6] The sample is combusted in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[5][6] These gases are then chromatographically separated and quantified by a thermal conductivity detector. The resulting mass percentages are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound. When combined with the precise molecular weight from HRMS, the empirical formula can be confidently converted into the definitive molecular formula. This provides an essential, independent validation of the composition determined by mass spectrometry.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS and EA confirm what atoms are present and in what quantity, NMR spectroscopy reveals the chemical environment and connectivity of those atoms, confirming the molecule's structure.[9][10]

-

¹H NMR: Determines the number of different types of protons and their neighboring environments. The characteristic signals for the methoxy group (a singlet around 3.8 ppm) and the methyl group (a singlet around 2.3 ppm) would be expected.

-

¹³C NMR: Identifies the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish through-bond correlations. For example, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the group is attached, confirming its position and validating the overall structural assignment derived from the molecular formula.[10]

Integrated Analytical Workflow for Characterization

A robust characterization workflow ensures that all data is cross-validated, leading to an unambiguous structure and formula assignment. This is not merely a sequence of experiments but a logical process where the output of one technique informs and validates the others.

Diagram: Self-Validating Workflow for Structural Elucidation

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. researchgate.net [researchgate.net]

- 7. Elemental analysis: operation & applications - Elementar [elementar.com]

- 8. azom.com [azom.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

3-Arylazetidine Scaffolds in Drug Discovery: A Technical Guide to Synthesis and Application

Executive Summary: The Shift to sp³-Rich Architectures

In modern medicinal chemistry, the "escape from Flatland"—moving away from planar, aromatic-heavy structures toward three-dimensional, sp³-rich architectures—is a validated strategy to improve clinical success rates. The 3-arylazetidine scaffold has emerged as a premier motif in this transition.

Functioning as a conformationally restricted bioisostere of piperidine and pyrrolidine, the 3-arylazetidine core offers three distinct advantages:

-

Metabolic Hardening: The strained four-membered ring blocks metabolic hotspots common in larger saturated heterocycles (e.g.,

-oxidation). -

Vector Control: The rigid geometry of the azetidine ring projects substituents at defined angles, enabling precise probing of binding pockets that flexible piperidines cannot access.

-

Physicochemical Optimization: Substitution at the 3-position allows for the modulation of lipophilicity (LogP) and basicity (pKa) without significantly increasing molecular weight.

This guide provides a technical deep-dive into the design, synthesis, and application of 3-arylazetidines, focusing on scalable, field-proven protocols.

Structural & Physicochemical Profiling[1]

Geometric Constraints and Puckering

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. This puckering angle (~30°) is critical for drug design.

-

Implication: When a 3-aryl group is introduced, the ring adopts a conformation that minimizes steric clash, often locking the aryl vector perpendicular to the plane of the amine lone pair. This rigidity reduces the entropic penalty upon protein binding.[1]

Comparative Property Analysis

The following table summarizes the physicochemical shifts observed when transitioning from a standard piperidine pharmacophore to a 3-arylazetidine.

| Property | Piperidine Analog | 3-Arylazetidine Analog | Drug Discovery Impact |

| Hybridization | sp³ (Flexible) | sp³ (Rigid/Strained) | Reduced entropy loss upon binding. |

| Basicity (pKa) | ~11.1 | ~9.5 - 10.5 (Subst. dependent) | Lower pKa improves membrane permeability and reduces hERG liability. |

| Metabolic Liability | High (C2/C3 oxidation) | Low (Steric/Electronic protection) | Extended half-life ( |

| Lipophilicity (cLogP) | High | Moderate/Low | Improved solubility and lower nonspecific binding. |

Advanced Synthetic Methodologies[3]

While traditional cyclization of

Workflow Visualization: Synthetic Pathways

The following diagram outlines the two primary routes to access 3-arylazetidines: Nickel-catalyzed cross-coupling and the Strain-Release functionalization of 1-azabicyclo[1.1.0]butane (ABB).

Figure 1: Comparison of Nickel-Catalyzed Cross-Coupling and Strain-Release Arylation pathways for synthesizing 3-arylazetidines.

Protocol A: Strain-Release Arylation of 1-Azabicyclo[1.1.0]butane (ABB)

Recommended for: Rapid generation of 1,3-disubstituted azetidines with high structural diversity.

This method utilizes the high ring strain of the bicyclic ABB system (~60 kcal/mol) to drive the reaction. It is superior for installing complex aryl groups that might be unstable under harsh cross-coupling conditions.

Reagents:

-

1-Azabicyclo[1.1.0]butane (ABB) [Prepared from 2,3-dibromopropylamine][2]

-

Aryl Grignard Reagent (Ar-MgBr)

-

Copper(II) Triflate (Cu(OTf)₂) [Catalyst]

-

Electrophile (e.g., Boc₂O, Tosyl Chloride) for N-capping

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, suspend Cu(OTf)₂ (5 mol%) in anhydrous 2-MeTHF.

-

Addition of ABB: Cool the solution to -78°C. Add a solution of ABB (1.0 equiv) in 2-MeTHF dropwise.

-

Nucleophilic Attack: Slowly add the Aryl Grignard reagent (1.2 equiv) over 15 minutes. The Lewis acid (Cu) activates the bridgehead nitrogen, facilitating C3-attack by the Grignard reagent.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench/Functionalization: Crucial Step. The intermediate is an N-metallated azetidine. To isolate the stable product, add the electrophile (e.g., Boc₂O, 1.5 equiv) dissolved in THF. Stir at room temperature for 4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc-3-arylazetidine.

Protocol B: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

Recommended for: Late-stage functionalization of existing azetidine cores.

Reagents:

-

N-Boc-3-iodoazetidine

-

Arylboronic Acid (Ar-B(OH)₂)

-

NiCl₂·glyme (10 mol%)

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

-

Base: KHMDS or Cs₂CO₃

-

Solvent: t-Amyl alcohol / DMA (9:1)

Key Mechanistic Insight: The use of a Nickel catalyst allows for the coupling of alkyl halides (the azetidine) which are prone to

Medicinal Chemistry Case Studies

Baricitinib (Olumiant): The Azetidine Advantage

Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, exemplifies the power of the azetidine scaffold.

-

Structure: 1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidine-3-acetonitrile.[3][4]

-

Role of Azetidine:

-

Bioisostere: It replaces larger saturated rings found in earlier JAK inhibitors.

-

Selectivity: The 3,3-disubstitution pattern (cyanomethyl and pyrazole) creates a specific vector that fits the ATP-binding pocket of JAK1/2 while excluding related kinases.

-

Permeability: The compact azetidine core maintains a lower molecular weight (371.4 Da), facilitating oral absorption.

-

DAT/SERT Dual Inhibitors

Research into monoamine transporter inhibitors for psychostimulant abuse has utilized 3-aryl-3-arylmethoxyazetidines.

-

Design Logic: Replacing the tropane ring (found in cocaine) with an azetidine ring.

-

Outcome: The azetidine analogs retained high affinity (Ki < 10 nM) for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) but showed improved metabolic stability and lower lipophilicity compared to their tropane counterparts. This validates the azetidine as a "minimalist" bioisostere for bicyclic amines.

Mechanism of Action: JAK Pathway Inhibition

The following diagram illustrates the downstream effects of Baricitinib's azetidine-mediated inhibition of the JAK-STAT pathway.

Figure 2: Mechanism of Action of Baricitinib.[3][5] The azetidine scaffold enables precise ATP-competitive inhibition of JAK1/2, halting the STAT phosphorylation cascade.

References

-

Gianatassio, R., & Kadish, D. (2019).[6][7][8] Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters, 21(7), 2060–2063. Link[8]

-

Cui, D., et al. (2019). A Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediate for Baricitinib. ResearchGate. Link

-

FDA Label. (2018). Baricitinib (Olumiant) Prescribing Information. U.S. Food and Drug Administration.[5][9] Link

-

Lowe, J. (2014). Azetidines in Drug Discovery. In the Pipeline (Science). Link

-

Aggarwal, V. K., et al. (2021). Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes.[10] Chemical Reviews, 121(4), 2225–2258. Link

Sources

- 1. Azetidines - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

- 4. Baricitinib - LKT Labs [lktlabs.com]

- 5. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Azetidine Scaffold: A Strategic Pivot in Modern Medicinal Chemistry

The following technical guide details the role of azetidine rings in medicinal chemistry, structured for an expert audience of drug developers and chemists.

Executive Summary

In the transition from "flat" aromatic-dominated drug discovery to saturation-enriched (

The Physicochemical Argument: Why Contract the Ring?

The decision to incorporate an azetidine ring is rarely arbitrary; it is a calculated move to optimize the Lipophilic Efficiency (LipE) and Metabolic Stability of a lead compound.

Lipophilicity and Solubility Modulation

Azetidines offer a distinct advantage over their 5- and 6-membered counterparts (pyrrolidines and piperidines) regarding lipophilicity.[1]

-

LogP Reduction: Contracting a pyrrolidine to an azetidine typically lowers the LogP of the parent molecule. This is attributed to the reduction in hydrocarbon surface area and the increased polarity of the amine due to ring strain effects.

-

Solubility: The high

character combined with lower lipophilicity generally improves aqueous solubility, a critical parameter for oral bioavailability.

Basicity and pKa Tuning (The "Azetidine Effect")

The basicity of the azetidine nitrogen is a tunable parameter that differs significantly from acyclic amines or pyrrolidines.

-

Parent pKa: While parent azetidine (

) is similar to pyrrolidine ( -

hERG Avoidance: High basicity is often correlated with hERG channel blockage (cardiotoxicity).[1] Using N-functionalized azetidines allows chemists to remove the basic center or significantly lower its

(e.g., N-aryl azetidines can have

Conformational Locking: The "Butterfly" Pucker

Unlike the "envelope" conformation of pyrrolidine, the azetidine ring adopts a puckered "butterfly" conformation with a puckering angle of approximately 37° (in the gas phase).

-

Exit Vectors: This geometry creates unique exit vectors for substituents at the 3-position.[1] A 3,3-disubstituted azetidine provides a rigid, specific spatial orientation that can perfectly position pharmacophores in a binding pocket, acting as a "conformationally restricted" gem-dimethyl group.[1]

Data Visualization: Physicochemical Decision Tree

The following diagram illustrates the decision logic when selecting an azetidine scaffold over a pyrrolidine or cyclobutane.

Caption: Decision logic for transitioning from pyrrolidine/piperidine scaffolds to azetidine to solve specific DMPK liabilities.

Strategic Bioisosterism & Case Studies

Baricitinib (Olumiant): The Rigid Linker

Therapeutic Area: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor). Role of Azetidine: In Baricitinib, the azetidine ring serves as a critical structural hub .[3][4] It connects an ethylsulfonyl group (on the nitrogen) to the pyrazole-pyrrolo[2,3-d]pyrimidine core (at the 3-position) and a cyanomethyl group (also at the 3-position).[1]

-

Function: It acts as a spiro-like spacer that enforces a specific distance and angle between the "warhead" (nitrile) and the hinge-binding region (pyrrolopyrimidine), which would be entropically unfavorable with a flexible acyclic linker.

-

Synthesis Insight: The quaternary center at the 3-position is a synthetic challenge, often solved via conjugate addition to an azetidinylidene or displacement on a 3-iodoazetidine precursor.

Cobimetinib (Cotellic): Metabolic Stability

Therapeutic Area: Melanoma (MEK Inhibitor).[1] Role of Azetidine: Cobimetinib features a highly substituted azetidine ring (3-hydroxy-3-(piperidin-2-yl)azetidine).[1]

-

Function: The azetidine is part of a bicyclic-like system (linked to a piperidine) that increases the

fraction. This complexity disrupts planarity, improving solubility compared to bi-aryl systems, and the specific stereochemistry is essential for MEK allosteric pocket binding.

Synthetic Methodologies: Accessing the Scaffold

Synthesizing functionalized azetidines, particularly with quaternary centers (as in Baricitinib), requires specialized protocols. Below is a validated workflow for accessing 3,3-disubstituted azetidines.

Protocol: Synthesis of 3-Substituted Azetidines via Intramolecular Cyclization

This method allows for the creation of the azetidine ring from acyclic precursors, a common route in scale-up.

Reagents:

-

Starting Material: 3-bromo-2-(bromomethyl)propionate or similar 1,3-dihalo precursors.[1]

-

Amine Source: Primary amine (

) or Sulfonamide.[1] -

Base:

or DIPEA.[1] -

Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Workflow:

-

Activation: Dissolve the 1,3-dihalide precursor (1.0 equiv) in anhydrous MeCN (0.2 M).

-

Nucleophilic Attack: Add the primary amine (1.1 equiv) and

(3.0 equiv). -

Cyclization: Heat the reaction mixture to reflux (80°C) for 12-24 hours. The amine performs a double nucleophilic displacement (S_N2), first displacing one bromide to form a secondary amine, then performing an intramolecular displacement to close the 4-membered ring.

-

Workup: Cool to RT, filter off inorganic salts, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (typically EtOAc/Hexanes).[1] Azetidines are polar; ensure the stationary phase is neutralized if the product is acid-sensitive.

Visualization: Synthetic Pathway for Baricitinib Intermediate

The following diagram outlines the logic for constructing the quaternary azetidine core found in Baricitinib.

Caption: Convergent synthesis strategy for the quaternary 3,3-disubstituted azetidine core of Baricitinib.

Metabolic Liabilities & Mitigation Strategies

While azetidines are generally stable, they possess specific metabolic "soft spots" that must be addressed during Lead Optimization.

| Liability | Mechanism | Mitigation Strategy |

| Ring Opening | Oxidative attack (P450) on the | |

| N-Oxidation | Flavin-containing monooxygenases (FMO) can oxidize the basic nitrogen.[1] | Reduce Basicity: Convert the tertiary amine to an amide, carbamate, or sulfonamide (as seen in Baricitinib). |

| C3-Oxidation | The 3-position is the most sterically accessible site for hydroxylation.[1] | C3-Blocking: Introduce a fluoro, difluoro, or hydroxyl group (as in Cobimetinib) at the 3-position to block further metabolism.[1] |

Quantitative Comparison: Ring Strain & Properties[5][6][7]

| Ring System | Strain Energy (kcal/mol) | Approx.[1] LogP (Parent) | Dominant Conformation |

| Azetidine | ~25.4 | 0.14 | Puckered (Butterfly) |

| Pyrrolidine | ~6.0 | 0.46 | Envelope |

| Piperidine | ~0.0 | 0.84 | Chair |

Note: Azetidine provides a "Sweet Spot" of high strain (reactivity/rigidity) with lower lipophilicity than its larger homologues.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

-

Baricitinib (Olumiant) - FDA Label & Chemical Structure. National Institutes of Health (NIH) / DailyMed. [Link][1]

-

Cobimetinib (Cotellic) - Mechanism and Structure. National Cancer Institute. [Link][1]

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. [Link]

-

Conformational Preferences of Proline Analogues (Azetidine vs Pyrrolidine). Journal of Physical Chemistry B (ACS). [Link]

Sources

Methodological & Application

Application Note: Utilizing 3-(3-Methoxy-5-methylphenyl)azetidine-3-carboxylic Acid as a Novel Building Block for Conformationally Constrained Peptides

Introduction: The Quest for Structural Control in Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The introduction of non-natural amino acids with constrained geometries is a powerful strategy to address these limitations.[1][2] Azetidine-containing amino acids, as rigid four-membered ring structures, are particularly effective in pre-organizing the peptide backbone, often inducing turn-like conformations.[3][4][5] This application note provides a comprehensive guide for the synthesis and incorporation of a novel building block, 3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The unique substitution on the phenyl ring offers opportunities for fine-tuning steric and electronic properties, potentially leading to peptides with enhanced biological activity and stability.

Part 1: Synthesis of the Fmoc-Protected Building Block

A robust and scalable synthesis of the Fmoc-protected this compound-3-carboxylic acid is paramount for its use in peptide synthesis. The following protocol outlines a plausible and efficient synthetic route starting from commercially available N-Boc-3-azetidinone. This multi-step synthesis involves a Grignard reaction to install the aryl moiety, followed by carboxylation and subsequent Fmoc protection.

Synthetic Workflow Overview

Caption: Synthetic pathway for Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid

Step 1: Grignard Reaction to form N-Boc-3-hydroxy-3-(3-methoxy-5-methylphenyl)azetidine

-

To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine and gently warm the flask to activate the magnesium.

-

Add a solution of 1-bromo-3-methoxy-5-methylbenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed (indicated by the disappearance of the iodine color and gentle reflux), cool the reaction mixture to 0 °C.

-

Slowly add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired tertiary alcohol.

Step 2: Carboxylation via Nitrile Formation and Hydrolysis

-

Dissolve the N-Boc-3-hydroxy-3-(3-methoxy-5-methylphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude nitrile.

-

To the crude nitrile, add a 6 M aqueous solution of hydrochloric acid and heat to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid.

Experimental Protocol: Fmoc Protection

-

Dissolve N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (3.0 eq) and stir until fully dissolved.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq) in 1,4-dioxane dropwise.

-

Stir the reaction at room temperature for 16 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the final Fmoc-protected amino acid.

Part 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered this compound-3-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.

SPPS Workflow Overview

Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of the α,α-disubstituted azetidine ring, standard coupling reagents may result in incomplete reactions. More potent activating agents are recommended.

| Coupling Reagent | Base | Solvent | Key Advantages |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIEA (N,N-Diisopropylethylamine) | DMF (N,N-Dimethylformamide) | High coupling efficiency, reduced risk of racemization. |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIEA or 2,4,6-Collidine | DMF | Similar to HATU, often more cost-effective. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | DIEA | DMF | High solubility and reactivity, non-explosive byproducts. |

Detailed SPPS Protocol: Incorporation of Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin for a C-terminal amide peptide.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

-

Coupling:

-

In a separate vial, pre-activate a solution of Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. A double coupling may be necessary for quantitative results.

-

-

Washing: Wash the resin with DMF (5 x) and DCM (3 x).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

-

Continue Synthesis: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Part 3: Characterization and Expected Impact

Analytical Characterization

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

| Technique | Expected Outcome |

| Reverse-Phase HPLC (RP-HPLC) | A major peak corresponding to the desired peptide, allowing for purity assessment. |

| Mass Spectrometry (LC-MS) | The observed molecular weight should match the calculated mass of the peptide containing the this compound residue. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis can confirm the peptide sequence and the incorporation of the unnatural amino acid at the correct position. |

Impact on Peptide Structure and Function

The incorporation of this compound-3-carboxylic acid is expected to have a significant impact on the resulting peptide's properties:

-

Conformational Rigidity: The strained azetidine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and γ-turns.[5] This pre-organization can enhance binding affinity to biological targets.

-

Proteolytic Stability: The unnatural amino acid sterically hinders the approach of proteases, thereby increasing the peptide's half-life in biological systems.[6]

-

Modulation of Physicochemical Properties: The 3-methoxy-5-methylphenyl group introduces a lipophilic and aromatic moiety, which can influence the peptide's solubility, membrane permeability, and potential for π-π stacking interactions with target receptors.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Steric hindrance of the azetidine amino acid. | Use a more potent coupling reagent (e.g., HATU, COMU), increase reaction time, or perform a double coupling. |

| Deletion Sequences | Incomplete Fmoc deprotection or coupling. | Ensure complete deprotection using fresh piperidine solution. Implement a capping step after coupling. |

| Side Reactions during Cleavage | Reactive side chains or cleavage conditions. | Optimize the cleavage cocktail with appropriate scavengers (e.g., TIS for tryptophan). |

Conclusion

This compound-3-carboxylic acid is a novel and valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can impart favorable structural and biological properties, making it a powerful tool for drug discovery and development professionals. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis and utilization of this unique amino acid derivative.

References

-

Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. Sci-Hub. Available at: [Link].

-

Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. ResearchGate. Available at: [Link].

-

Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link].

-

Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available at: [Link].

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Request PDF. ResearchGate. Available at: [Link].

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link].

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. ACS Publications. Available at: [Link].

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]).

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

-

High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link].

-

How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. Available at: [Link]).

-

Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Available at: [Link].

-

Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. DTIC. Available at: [Link].

-

Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link].

-

Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds. PMC. Available at: [Link]).

-

Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ACS Publications. Available at: [Link].

-

Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. Available at: [Link]).

-

Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. Available at: [Link].

-

Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sci-hub.sg [sci-hub.sg]

- 4. Conformational behavior of peptides containing residues of 3-azetidinesulfonic (3AzeS) and 4-piperidinemethanesulfonic (4PiMS) acids - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Application Notes & Protocols: The Strategic Incorporation of 3-(3-Methoxy-5-methylphenyl)azetidine in Fragment-Based Drug Design

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and generating high-quality, optimizable lead compounds.[1][2] This guide provides an in-depth exploration of a particularly valuable scaffold: 3-(3-Methoxy-5-methylphenyl)azetidine. We will dissect the rationale behind its selection, detailing the unique advantages conferred by the strained, three-dimensional azetidine ring and the poised substitution on the phenyl moiety. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis, screening, and subsequent structure-guided elaboration of this fragment, bridging the gap from initial concept to validated hit.

The Rationale: Why Azetidines? Why This Fragment?

The Power of Fragments: A Paradigm Shift from HTS

Fragment-Based Drug Discovery (FBDD) operates on a principle of elegant simplicity: identify low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target, and then chemically elaborate these fragments into potent, drug-like molecules.[1][2] Unlike High-Throughput Screening (HTS), which sifts through vast libraries of complex molecules for high-affinity hits, FBDD starts small. Fragments typically adhere to the "Rule of Three":

-

Molecular weight < 300 Da

-

cLogP ≤ 3

-

Hydrogen bond donors ≤ 3

-

Hydrogen bond acceptors ≤ 3

This approach offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3]

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a vital scaffold in medicinal chemistry.[4][5] Its value stems from a unique combination of properties:

-

Structural Rigidity & 3D Character: The strained four-membered ring imparts conformational rigidity, reducing the entropic penalty upon binding to a target.[6] This sp³-rich character provides defined three-dimensional exit vectors, crucial for growing a fragment into unoccupied regions of a binding pocket.[7][8]

-

Improved Physicochemical Properties: Compared to more common saturated heterocycles like pyrrolidine or piperidine, the azetidine motif can enhance aqueous solubility, a critical parameter for drug candidates.[8] Its compact and polar nature makes it an attractive bioisostere.[9][10]

-

Metabolic Stability: Incorporation of the azetidine ring can improve metabolic stability, a key factor in a drug's pharmacokinetic profile.[4][9]

-

Synthetic Tractability: While historically challenging to synthesize, modern methods have made functionalized azetidines more accessible, allowing for their use as versatile building blocks.[11][12]

Deconstructing this compound

This specific fragment was chosen for its strategic combination of features that make it an excellent starting point for an FBDD campaign.

-

The Azetidine Core: Provides the foundational 3D scaffold with a secondary amine (NH) that serves as both a hydrogen bond donor/acceptor and a primary vector for chemical elaboration ("fragment growing").

-

The 3-Aryl Linkage: Places the phenyl ring in a defined spatial orientation relative to the azetidine, offering a second major vector for optimization.

-

The Methoxy & Methyl Groups: These substituents on the phenyl ring are not arbitrary. They provide specific interaction points (the methoxy oxygen as a potential H-bond acceptor), modulate the lipophilicity and electronic character of the aromatic ring, and serve as structural probes to map the topology of the target's binding site.

Table 1: Physicochemical Properties of this compound

| Property | Value | "Rule of Three" Compliance |

| Molecular Formula | C₁₁H₁₅NO | N/A |

| Molecular Weight | 177.24 g/mol | Yes (< 300 Da) |

| cLogP (calculated) | ~1.8 - 2.2 | Yes (≤ 3) |

| Hydrogen Bond Donors | 1 (Azetidine N-H) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 2 (Azetidine N, Methoxy O) | Yes (≤ 3) |

| Rotatable Bonds | 2 | Yes (≤ 3) |

Experimental Guide: Synthesis & Screening Workflows

A successful FBDD campaign is built on a robust and logical experimental cascade. The goal is to efficiently identify true binders and rapidly generate structural insights to guide medicinal chemistry efforts.

Caption: High-level workflow for a typical Fragment-Based Drug Design campaign.

Protocol: Proposed Synthesis of this compound

Causality: While numerous methods exist for azetidine synthesis, a Suzuki-Miyaura cross-coupling offers a reliable and modular route for installing the 3-aryl moiety.[7] This approach is chosen for its high functional group tolerance and commercially available starting materials. The Boc-protecting group is essential for directing the chemistry and is easily removed in the final step.

Step 1: Synthesis of N-Boc-3-iodoazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

-

Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate intermediate.

-

Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12-16 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-Boc-3-iodoazetidine.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a degassed solution of N-Boc-3-iodoazetidine (1.0 eq) and (3-methoxy-5-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of Dioxane:Water, add K₂CO₃ (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

-

Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield N-Boc-3-(3-methoxy-5-methylphenyl)azetidine.

Step 3: Boc-Deprotection

-

Dissolve the product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in a minimal amount of DCM and precipitate the salt with diethyl ether, or neutralize with saturated NaHCO₃ and extract the free base with DCM.

-

Verify the final product, this compound, by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF, or Thermal Shift Assay (TSA), is an ideal primary screening technique due to its high throughput, low protein consumption, and label-free nature.[13][14] It detects the binding of a fragment by measuring the increase in the thermal denaturation midpoint (Tₘ) of the target protein. A positive Tₘ shift indicates that the fragment stabilizes the protein, a hallmark of a binding event.

-

Preparation: Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 mM stock of the azetidine fragment in DMSO. Create a working solution of a fluorescent dye (e.g., SYPRO Orange) at 500x in the same buffer.

-

Assay Plate Setup: In a 96-well or 384-well qPCR plate, add 20 µL of the protein solution (final concentration 2-5 µM) to each well.

-

Compound Addition: Add 0.5 µL of the fragment stock solution (or DMSO for control wells) to the protein solution for a final fragment concentration of 2.5 mM and a final DMSO concentration of 2.5%.

-

Dye Addition: Add 2.5 µL of a 20x dilution of the 500x SYPRO Orange stock to each well (final concentration 5x).

-

Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to mix the contents and remove bubbles.

-

Data Acquisition: Place the plate in a real-time PCR instrument. Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at the appropriate wavelength for the dye.

-

Data Analysis: The melting temperature (Tₘ) is the inflection point of the fluorescence curve. A hit is defined as a fragment that induces a significant shift in Tₘ (ΔTₘ > 2 standard deviations of the controls, typically ≥ 1-2 °C).

Protocol: Hit Validation via Ligand-Observed NMR Spectroscopy

Causality: NMR is a powerful and robust method for validating hits from primary screens.[15][16] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD because they are highly sensitive to weak binding events, require unlabeled protein, and can screen compound mixtures.[13][17] The STD experiment selectively irradiates the protein; this saturation is transferred via the Nuclear Overhauser Effect (NOE) only to ligands that are in close proximity (i.e., bound), allowing for their detection.

-

Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the azetidine fragment (100-500 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4). Prepare a control sample containing only the fragment.

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.[18]

-

Acquire Reference Spectrum: Acquire a standard 1D ¹H spectrum of the sample to identify the fragment's resonances.

-

Acquire STD Spectrum:

-

Set up the STD experiment with a saturation pulse train selectively applied on-resonance with protein signals (e.g., at 0.5 ppm) where no ligand signals are present.

-

Set up a corresponding off-resonance irradiation (e.g., at 40 ppm) as a control.

-

The final STD spectrum is the difference between the on-resonance and off-resonance spectra.

-

-

Data Analysis:

-

Hit Confirmation: The presence of signals in the final difference spectrum confirms that the fragment binds to the protein.

-

Binding Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest contact with the protein. Protons on the phenyl ring showing a strong STD effect suggest this part of the molecule is buried in the binding pocket.

-

From Hit to Lead: The Structure-Guided Path

The ultimate validation for a fragment hit is a high-resolution 3D structure of the protein-fragment complex, typically obtained via X-ray crystallography.[3][19][20] This structural data is the blueprint for the hit-to-lead phase, transforming a weak-binding fragment into a potent lead compound.

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Protocol: Elucidating the Binding Mode via X-ray Crystallography

Causality: Crystallography provides unambiguous, atomic-level detail of how a fragment binds, revealing the specific interactions (hydrogen bonds, hydrophobic contacts) it makes and the orientation it adopts.[3] This is the most valuable information for designing follow-up compounds. Soaking pre-grown crystals is often faster and more successful than co-crystallization for fragments with weak affinity.

-

Protein Crystallization: Grow high-quality crystals of the target protein using established conditions (e.g., via vapor diffusion).

-

Fragment Soaking:

-

Prepare a "soaking solution" by adding a high concentration of the azetidine fragment (e.g., 10-50 mM from a DMSO stock) to the crystal mother liquor. The final DMSO concentration should be kept below 10% to avoid crystal damage.

-

Transfer a protein crystal into a drop of the soaking solution.

-

Incubate for a period ranging from minutes to hours.

-

-

Cryo-protection and Freezing: Transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[3]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully examine the resulting electron density maps for evidence of the bound fragment. Refine the model to obtain a high-resolution structure of the complex.

Strategy: Structure-Guided Fragment Elaboration

With the crystal structure in hand, the azetidine fragment can be intelligently "grown". For instance, if the structure reveals the azetidine N-H points towards an unoccupied hydrophobic pocket, a synthetic protocol would be designed to alkylate the nitrogen with a suitable group to fill that pocket and increase affinity.

Example Elaboration Protocol: N-Alkylation of the Azetidine Core

-

To a solution of N-Boc-3-(3-methoxy-5-methylphenyl)azetidine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

-

After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Purify the N-alkylated, Boc-protected intermediate by column chromatography.

-

Perform the Boc-deprotection as described in Synthesis Protocol 2.1, Step 3.

-

Test the new, elaborated fragment in the binding assay to determine if the designed modification improved affinity, thus validating the structure-guided hypothesis.

Summary of Illustrative Data

The following table presents hypothetical data from a successful FBDD campaign with the title fragment against a kinase target, demonstrating how data from orthogonal assays are integrated.

Table 2: Hypothetical Screening & Validation Data for the Azetidine Fragment

| Assay | Endpoint | Result | Interpretation |

| DSF (Primary Screen) | ΔTₘ | + 2.8 °C | Confirmed thermal stabilization; Initial Hit . |

| STD NMR (Validation) | STD Signal | Yes | Confirmed direct binding in solution; Validated Hit . |

| ITC (Validation) | Kᴅ | 450 µM | Quantified weak-to-moderate affinity. |

| X-ray Crystallography | Structure | 1.8 Å resolution complex | Revealed H-bond from azetidine N-H to a backbone carbonyl and hydrophobic packing of the phenyl ring. Structural Validation . |

| Elaborated Fragment | Kᴅ (ITC) | 35 µM | 10-fold affinity improvement from structure-guided design. Successful Hit-to-Lead Progression . |

Conclusion

This compound represents a highly valuable starting point for fragment-based drug design. Its intrinsic properties—a rigid 3D scaffold, favorable physicochemical characteristics, and synthetically tractable vectors for elaboration—make it a versatile probe for a wide range of biological targets. The systematic application of the protocols detailed herein, from synthesis and biophysical screening to high-resolution structural analysis, provides a robust framework for leveraging this fragment to discover and optimize novel, high-quality lead compounds.

References

- Vertex AI Search. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.

-

Ciulli, A., & Williams, G. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

-

Morton, C. J., & Parker, M. W. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. [Link]

-

Dalvit, C., et al. (2013). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

-

Al-Khafaji, K., & Al-Azawi, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

-

Gingell, H., & Ulaganathan, T. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

-

Selvita. (n.d.). Fragment-Based Drug Discovery. [Link]

-

Hartshorn, M. J., et al. (2007, October 15). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

-

ResearchGate. (2025, August 9). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

-

Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. PubMed. [Link]

-

Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]

-

Kaur, M., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Han, Y., et al. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Kumar, S., et al. (2018, December 18). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega. [Link]

-

Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

-

Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

-

ResearchGate. (n.d.). Structures of some azetidine‐based drugs. [Link]

-

Wang, Y., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Rádai, Z., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC - NIH. [Link]

-

Davies, A. T., et al. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications. [Link]

-

Stanković, S., et al. (2011, April 1). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. [Link]

-

Lin, Y., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

-

Brandi, A., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

-

Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

-

Borges, F., et al. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

-

PubChem - NIH. (n.d.). Azetidine | C3H7N | CID 10422. [Link]

-

Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

Sources

- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selvita.com [selvita.com]

- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidine - Wikipedia [en.wikipedia.org]

- 6. Azetidines - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 11. technologynetworks.com [technologynetworks.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 18. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selvita.com [selvita.com]

- 20. migrationletters.com [migrationletters.com]

Technical Guide: Preparation of Pharmaceutical Salts of 3-(3-Methoxy-5-methylphenyl)azetidine

Executive Summary & Chemical Context[1][2]

3-(3-Methoxy-5-methylphenyl)azetidine is a secondary amine belonging to the 3-arylazetidine class. Compounds in this structural family are frequently investigated as ligands for monoamine transporters (SERT/DAT/NET) in Central Nervous System (CNS) drug development.

The Challenge: The free base of 3-arylazetidines typically exhibits:

-

Low Aqueous Solubility: Limiting oral bioavailability.

-

Oil/Gum Formation: The free base often exists as a viscous oil or low-melting solid, making processing (milling, capsulation) difficult.

-

Chemical Stability: The strained four-membered azetidine ring is susceptible to ring-opening degradation or oxidation at the secondary amine.

The Solution: Conversion to a crystalline salt form is the standard critical path to stabilize the molecule, elevate the melting point, and enhance aqueous solubility. This guide outlines the rigorous protocol for selecting and preparing the optimal pharmaceutical salt.

Pre-Formulation Intelligence

Before initiating wet chemistry, we must define the physicochemical boundaries.

Structural Analysis

-

Basic Center: The azetidine nitrogen (

hybridized secondary amine). -

Predicted pKa: ~9.5 – 10.5 (Typical for 3-substituted azetidines).

-

Implication: The molecule is a strong base. It will readily form salts with strong acids (pKa < 2) and moderately weak acids (pKa 2–5).

The "Delta pKa" Rule

To ensure proton transfer and a stable salt lattice (rather than a co-crystal), the difference between the pKa of the base and the acid should be:

Target Counter-ions:

| Acid Class | Examples | Rationale |

|---|---|---|

| Class I (Strong) | Hydrochloric, Methanesulfonic | High probability of crystallinity; high solubility. |

| Class II (Organic) | L-Tartaric, Succinic, Fumaric | Good for modifying dissolution rate; often non-hygroscopic. |

| Class III (Specialty) | Benzenesulfonic (Besylate) | Excellent for lipophilic amines to prevent oiling out. |

Workflow Visualization

The following diagram outlines the decision logic for the salt screening process.

Figure 1: Decision tree for salt selection, moving from pre-formulation to solid-state characterization.

Detailed Protocols

Protocol A: Preparation of the Free Base

Prerequisite: Ensure the starting material is >98% pure by HPLC.

-

Dissolution: Dissolve crude this compound in Ethyl Acetate (EtOAc) (10 volumes).

-

Wash: Wash the organic layer with 5% NaHCO₃ (aq) to remove any residual salts, followed by a brine wash.

-

Drying: Dry over anhydrous Na₂SO₄. Filter.

-

Concentration: Concentrate in vacuo to obtain the free base oil.

-

Note: Do not heat above 40°C to avoid thermal degradation of the strained ring.

-

Protocol B: Primary Salt Screen (Tier 1)

Objective: Identify crystalline hits using standard pharmaceutical acids.

Materials:

-

Substrate: Free base oil (approx. 500 mg total).

-

Acids (1.05 eq): HCl (4M in Dioxane), Methanesulfonic acid, L-Tartaric acid, Fumaric acid, Succinic acid.

-

Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone.

Procedure:

-

Stock Solution: Prepare a 0.1 M solution of the free base in the chosen solvent (e.g., IPA).

-

Aliquot: Dispense 1 mL (0.1 mmol) into 5 separate HPLC vials.

-

Acid Addition: Add 1.05 equivalents of the respective acid.

-

For liquid acids (HCl, MsOH): Add dropwise with stirring.

-

For solid acids (Tartaric, etc.): Dissolve in a minimum amount of hot solvent before adding.

-

-

Thermal Cycle:

-

Heat vials to 50°C for 30 minutes (ensure clear solution).

-

Cool slowly to Room Temperature (RT) at 10°C/hour.

-

Stir at RT for 24 hours.

-

-

Observation:

-

Precipitate: Filter and analyze by XRPD (X-Ray Powder Diffraction).

-

Clear Solution: Perform anti-solvent addition (add n-Heptane dropwise until cloudy) or slow evaporation.

-

Oil: "Seed" with scratch technique or mature by temperature cycling (5°C ↔ 40°C).

-

Protocol C: Scale-Up of the Lead Salt (Example: Hydrochloride)

Scenario: The HCl salt showed the best crystallinity in the primary screen.

Target: 10 grams of this compound Hydrochloride.

-

Charge: Place 8.0 g (approx. 31 mmol) of free base oil into a 250 mL round-bottom flask equipped with a mechanical stirrer.

-

Solvent: Add 80 mL of Isopropanol (IPA) . Stir to dissolve.

-

Acidification:

-

Place the flask in an ice-water bath (0–5°C). Exotherm control is critical.

-

Slowly add 8.6 mL of 4M HCl in Dioxane (34 mmol, 1.1 eq) dropwise over 20 minutes.

-

Maintain internal temperature < 10°C.

-

-

Crystallization:

-

Remove the ice bath and allow the mixture to warm to RT.

-

A white precipitate should form.

-

Stir the slurry for 4 hours to ensure phase homogeneity.

-

Optional: If the slurry is too thick, add 20 mL IPA.

-

-

Isolation:

-